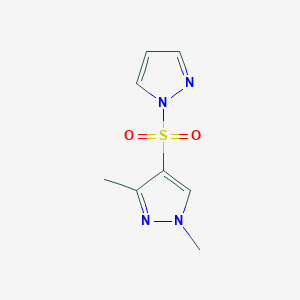
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate
Übersicht
Beschreibung
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate is a compound of interest in organic chemistry due to its unique structure and properties. It has been synthesized and studied for its molecular and chemical characteristics.
Synthesis Analysis
- The synthesis of related compounds often involves base-promoted reactions or other organic synthesis methods. For example, 2-isocyano-4-methylphenyl diphenylacetate, a similar compound, was synthesized using base-promoted reactions (Boyarskaya et al., 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds can be determined using techniques like X-ray crystallography. For instance, 2-isocyano-4-methylphenyl diphenylacetate was analyzed to reveal bond lengths and molecular orientations (Boyarskaya et al., 2015).
Chemical Reactions and Properties
- Compounds like 2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate often participate in various chemical reactions, including phase-transfer catalysis, as seen in studies of related compounds (López et al., 1996).
Physical Properties Analysis
- The physical properties of these compounds can be inferred from related studies. For instance, structural stability and molecular interactions can be understood through crystallography and spectroscopy studies (Boyarskaya et al., 2015).
Wissenschaftliche Forschungsanwendungen
Stereolithographic 3D Printing for Modified-Release Dosage Forms
Stereolithography (SLA), a 3D printing technology utilizing laser beam photopolymerization, has shown potential in fabricating drug-loaded tablets with modified-release characteristics. Using polyethylene glycol diacrylate (PEGDA) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, researchers successfully printed tablets that demonstrate specific extended-release profiles. This advancement suggests that SLA 3D printing could revolutionize the manufacturing of oral dosage forms, allowing for personalized medication dosing and industrial-scale production (Wang et al., 2016).
Electrophilic Aromatic Substitution by Hydroxytyrosol
A study investigating hydroxytyrosol's interaction with methylglyoxal (MGO) highlighted its potential in mitigating advanced glycation end products formation, which are linked with diabetic complications. Hydroxytyrosol, upon oxidation to DOPAC (3,4-dihydroxyphenylacetic acid), reacts with MGO through electrophilic aromatic substitution, suggesting its therapeutic role in preventing diabetic complications by targeting reactive carbonyl species (Navarro & Morales, 2015).
Synthesis of Heterocyclic Systems
Research into the chemical synthesis of heterocyclic systems using methyl 2-[bis(acetyl)ethenyl]aminopropenoate has led to the creation of new pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, demonstrating the compound's versatility in generating fused heterocyclic systems. This synthesis pathway opens new avenues for the development of pharmaceuticals and agrochemicals with improved efficacy and specificity (Selič & Stanovnik, 1997).
Photocatalytic Hydrogen Generation
A study utilizing the cationic complex [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer demonstrated its efficiency in generating hydrogen from aqueous protons. This novel application, leveraging sacrificial electron donors and platinum-based catalysts, marks a significant step towards sustainable hydrogen production methods, showcasing the potential of using specific chemical structures in energy conversion processes (Du et al., 2006).
High-performance Polymer Matrices
The study of cure kinetics and mechanisms for bismaleimide matrices highlights the complex interplay of polymerization and polycondensation reactions in creating high-performance materials. This research provides insights into the synthesis of polymers with enhanced thermal stability and mechanical properties, essential for aerospace, automotive, and electronics applications (Rozenberg et al., 2002).
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-18-12-14-19(15-13-18)22(27)17-30-23(28)16-26-25(29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRSKOAOCHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)


![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)

![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)
![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)
![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)